
Olympicene
Overview
Description
Olympicene (C₁₉H₁₂) is a polyaromatic hydrocarbon (PAH) composed of five fused benzene rings arranged in a planar structure reminiscent of the Olympic rings . Structurally, it consists of four benzene rings interconnected in a cyclic pattern, with a fifth ring forming a central hub. Bond lengths in its carbon framework range from 1.35 Å (edge C–C bonds) to 1.43 Å (interior bonds), closely resembling graphene’s bond lengths (~1.42 Å) . Its stability and electronic properties arise from extensive π-conjugation, enabling applications in high-tech LEDs, solar cells, and gas sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olympicene can be synthesized through a series of organic reactions. One notable method involves a Wittig reaction of pyrene carboxaldehyde. The ylide needed for this reaction is prepared by reacting triphenyl phosphine with ethyl bromoacetate to form a phosphonium salt, which is then treated with a mild base . Another method involves a one-pot triply borylation-based double-fold borocyclization reaction to create boron-doped olympicenes .
Industrial Production Methods: While there is no large-scale industrial production of this compound, the synthetic methods developed in research laboratories provide a foundation for potential future applications in various industries .
Chemical Reactions Analysis
Types of Reactions: Olympicene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple benzene rings, which provide reactive sites for different reagents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine or chlorine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated derivatives .
Scientific Research Applications
Key Applications
1. Sensors
- Olympicene has shown promise as a material for sophisticated sensors. Its ability to interact with various chemical species makes it suitable for detecting gases and other substances. Research indicates that this compound can adsorb toxic industrial gases such as methane (CH₄), carbon dioxide (CO₂), and carbon monoxide (CO), which could be leveraged in environmental monitoring and safety applications .
2. Energy Storage
- The compound's electronic properties position it as a candidate for use in energy storage devices. Its structural stability and conductivity may enhance the performance of batteries and supercapacitors, facilitating more efficient energy storage solutions .
3. Solar Cells
- This compound's conductive properties also extend to photovoltaic applications. Its integration into solar cell technologies could improve light absorption and energy conversion efficiency, making it a valuable component in the development of next-generation solar panels .
4. High-Tech Light Emitting Devices
- The unique optical properties of this compound allow for its use in high-tech light-emitting diodes (LEDs). Its ability to emit light when electrically stimulated can lead to advancements in display technologies and lighting solutions .
Case Study 1: Gas Adsorption Properties
A study conducted on the adsorption capabilities of this compound revealed its effectiveness in capturing industrial gases. The research demonstrated that this compound could selectively adsorb harmful gases, suggesting its application in air purification systems and gas sensors .
Case Study 2: Synthesis Optimization
Researchers at Florida State University developed a novel synthesis method for this compound, significantly reducing production time while maintaining structural integrity. This advancement not only facilitates easier access to this compound for research but also opens pathways for large-scale applications in various industries .
Comparative Properties Table
Property | This compound | Other Aromatic Compounds |
---|---|---|
Structure | Five interconnected rings | Varies (e.g., linear or branched) |
Stability | High | Varies |
Conductivity | Moderate to high | Varies |
Adsorption Capability | Effective for gases | Depends on structure |
Synthesis Complexity | Reduced (two-step) | Often complex |
Mechanism of Action
The mechanism by which olympicene exerts its effects is primarily related to its aromatic structure and electronic properties. The molecule’s planar structure and conjugated π-electron system allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Olympicene belongs to a broader class of PAHs and graphene-related materials. Below is a detailed comparison with structurally or functionally analogous compounds:
This compound vs. Pentacene
Key Differences :
- Stability : this compound’s compact structure reduces steric strain compared to pentacene, enhancing thermal stability .
- Electronic Behavior: Pentacene’s linear conjugation yields higher charge carrier mobility, while this compound’s non-linear arrangement favors tunable optoelectronic properties .
This compound vs. Graphene
Functional Comparison :
- Sensing : this compound’s edge hydrogen atoms and π-system enable selective gas adsorption (e.g., formaldehyde) , whereas graphene relies on defect sites for sensing.
- Optoelectronics : Doping this compound with transition metals (e.g., Ni, Pd) enhances conductivity, whereas graphene’s conductivity is intrinsic .
This compound vs. Boron-Doped this compound (Borathis compound)
Recent studies show boron-doped olympicenes (e.g., C₁₈BH₁₂) exhibit enhanced stability and electronic properties compared to pure this compound :
- Synthesis : Boraolympicenes are synthesized via a one-pot reaction, replacing a carbon atom with boron .
- Electronic Properties: Bandgap reduction by 0.3–0.5 eV due to boron’s electron-deficient nature.
Research Findings on this compound’s Comparative Performance
Gas Adsorption Efficiency
DFT studies reveal this compound’s superiority in adsorbing toxic gases compared to pentacene and graphene derivatives :
Gas | Interaction Energy (kJ/mol) | Adsorption Distance (Å) |
---|---|---|
CO₂ | -19.3 | 2.8 |
CH₄ | -13.0 | 3.1 |
CO | -11.7 | 2.9 |
Mechanism : this compound’s concave surface and π-electron density enable stronger van der Waals interactions compared to planar graphene .
Transition Metal-Doped this compound Sensors
Doping with Ni, Fe, or Pd significantly enhances formaldehyde (HCHO) detection :
Dopant | Interaction Energy (kcal/mol) | Charge Transfer (e) |
---|---|---|
Ni | -27.19 | 0.32 |
Fe | -30.08 | 0.28 |
Pd | -11.62 | 0.18 |
Key Observations :
Q & A
Basic Research Questions
Q. What are the key structural features of Olympicene that influence its electronic properties?
this compound (C₁₉H₁₂) consists of five fused benzene rings arranged in a planar, symmetric "Olympic rings" configuration. Critical structural parameters include bond lengths ranging from 1.35 Å (edge C–C bonds, resembling ethylene) to 1.43 Å (interior bonds, comparable to graphene). These variations arise from differences in hybridization and steric effects, directly impacting electron delocalization and charge transport properties. The extended π-conjugation system enables applications in optoelectronics and gas sensing .
Q. How is this compound synthesized and characterized in experimental settings?
Synthesis involves controlled dehydrogenation of pentacene derivatives under ultra-high vacuum conditions. Characterization employs:
- Non-contact atomic force microscopy (AFM) to resolve individual molecules (1.2 nm width) .
- Mass spectrometry and NMR to verify molecular weight and purity .
- X-ray diffraction for crystalline phase analysis (when applicable). Experimental protocols must detail reaction conditions, purification steps, and spectroscopic validation to ensure reproducibility .
Advanced Research Questions
Q. What computational methodologies are optimal for simulating this compound's interaction with transition metals (TMs)?
Density functional theory (DFT) using the B3LYP-D3/def2-TZVP level of theory is recommended:
- B3LYP-D3 : Accounts for dispersion forces critical for van der Waals interactions in TM doping .
- def2-TZVP basis set : Balances accuracy and computational cost for geometry optimization .
- Frequency analysis : Confirms optimized structures are energy minima (no imaginary frequencies) . Software tools like ORCA and Gaussian are widely used, with validation against experimental adsorption energies .
Q. How can non-covalent interaction (NCI) analysis elucidate this compound's sensor performance?
NCI analysis via Multiwfn software identifies weak interactions (e.g., van der Waals, hydrogen bonds) between doped TMs and target molecules (e.g., formaldehyde):
- Reduced density gradient (RDG) and electron density (ρ) plots visualize interaction regions .
- Quantum theory of atoms in molecules (QTAIM) quantifies bond critical points and interaction energies .
- VMD renders isosurfaces for 3D visualization of NCI regions .
Q. What strategies address contradictions in DFT-based adsorption energy data for this compound composites?
- Functional selection : Compare results across hybrid (e.g., wB97XD) and meta-GGA functionals to assess dispersion force treatment .
- Experimental validation : Cross-check computational adsorption energies with calorimetry or spectroscopic data .
- Error documentation : Report standard deviations for repeated simulations and sensitivity to basis sets .
Q. How should researchers design experiments to ensure reproducibility in this compound-based sensor studies?
- Protocol standardization : Detail synthesis conditions (temperature, pressure, catalysts) and doping concentrations .
- Supplementary data : Include raw AFM images, NMR spectra, and computational input files in supporting information .
- Control experiments : Compare undoped this compound’s sensing performance to TM-doped variants to isolate enhancement effects .
Q. What parameters determine the recovery time of TM-doped this compound sensors?
Recovery time (τ) is modeled using:
Where:
- : Adsorption energy (calculated via DFT).
- : Operating temperature.
- : Attempt frequency (~10¹² Hz for aromatic systems). Lower and higher reduce τ, enabling sensor reusability .
Q. Methodological Guidelines
- Data reporting : Use IUPAC nomenclature for compounds and cite raw data repositories (e.g., Zenodo) .
- Ethical considerations : Disclose conflicts of interest and funding sources in acknowledgments .
- Peer review : Submit computational workflows to platforms like Code Ocean for independent verification .
Properties
IUPAC Name |
pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-3-12-7-9-14-10-8-13-4-2-6-16-11-15(5-1)17(12)19(14)18(13)16/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWAPSYPXUYCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C=CC5=C4C1=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018726 | |
Record name | Olympicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191-33-3 | |
Record name | 6H-Benzo[cd]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olympicene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olympicene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLYMPICENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5BNS9ZCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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